α-Copaene-d3

Stable Isotope Dilution Assay Gas Chromatography–Mass Spectrometry Isotopic Purity

α-Copaene-d3 (C₁₅H₂₁D₃, MW 207.37) is a stable-isotope-labeled analogue of the tricyclic sesquiterpene α-copaene, carrying three deuterium atoms in place of hydrogen. It is manufactured as a reference-standard-grade internal standard (IS) for stable isotope dilution assay (SIDA) workflows and is supplied with full characterization (NMR, MS) under catalog number C685212 by Toronto Research Chemicals (TRC).

Molecular Formula C₁₅H₂₁D₃
Molecular Weight 207.37
Cat. No. B1161103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameα-Copaene-d3
SynonymsCopaene-d3;  1,3-Dimethyl-8-(1-methylethyl)-tricyclo[4.4.0.02,7]dec-3-ene-d3;  8-Isopropyl-1,3-dimethyl-tricyclo[4.4.0.02,7]dec-3-ene-d3;  (1R,2S,6S,7S,8S)-(-)-8-Isopropyl-1,3-dimethyl-tricyclo[4.4.0.02,7]dec-3-ene-d3;  (1R,2S,6S,7S,8S)-1,3-Dimethyl-8-(1
Molecular FormulaC₁₅H₂₁D₃
Molecular Weight207.37
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α-Copaene-d3: Certified Deuterated Sesquiterpene Internal Standard for Quantitative SIDA–GC–MS/MS Procurement


α-Copaene-d3 (C₁₅H₂₁D₃, MW 207.37) is a stable-isotope-labeled analogue of the tricyclic sesquiterpene α-copaene, carrying three deuterium atoms in place of hydrogen. It is manufactured as a reference-standard-grade internal standard (IS) for stable isotope dilution assay (SIDA) workflows and is supplied with full characterization (NMR, MS) under catalog number C685212 by Toronto Research Chemicals (TRC) . The unlabeled parent, α-copaene (C₁₅H₂₄, MW 204.35, CAS 3856-25-5), is a chiral hydrocarbon found widely in essential oils and plant volatiles and is recognized as a key semiochemical and aroma constituent [1]. The d₃-isotopologue is specifically designed to match the physicochemical behavior of the native analyte while providing a +3 Da mass shift for selective MS detection, making it an indispensable tool for accurate and matrix-corrected quantification in complex biological and environmental samples.

Why Unlabeled α-Copaene or Structural Sesquiterpene Analogs Cannot Substitute α-Copaene-d3 in Quantitative GC–MS/MS Assays


In trace-level quantification by SIDA–GC–MS/MS, the internal standard must co-elute with the target analyte and exhibit identical extraction recovery, derivatization efficiency, and ionization behavior to compensate for matrix effects and sample-processing losses. Unlabeled α-copaene cannot be used because its mass spectrum is indistinguishable from endogenous analyte, precluding separate integration channels [1]. Structural sesquiterpene analogs (e.g., α-humulene, β-caryophyllene, α-cubebene) differ in retention time, fragmentation pattern, and matrix interaction, leading to systematic quantification bias that cannot be corrected by post-acquisition normalization [2]. Furthermore, the availability of only a single defined d₃-isotopologue from a certified reference-material supplier eliminates batch-to-batch variability in isotopic enrichment, a critical factor when cross-validating data across laboratories or regulatory submissions [3].

Quantitative Differentiation Evidence for α-Copaene-d3 Against Unlabeled α-Copaene and Closest Deuterated Sesquiterpene Standards


Isotopic Purity and MS Channel Separation: α-Copaene-d3 vs. Unlabeled α-Copaene

α-Copaene-d3 delivered by TRC is reported with a chemical purity of ≥95% by GC–MS, matching the purity specification of the unlabeled reference standard (≥95%) . However, the critical differentiator is the +3 Da mass shift that permits baseline-resolved selected reaction monitoring (SRM) transitions without isotopic cross-talk from the native analyte pool. In contrast, unlabeled α-copaene yields a single monoisotopic peak that cannot be deconvolved from endogenous signal, rendering SIDA impossible. In a multi-sesquiterpene GC–MS/MS SIDA method, deuterated standards with >95% deuterium incorporation provided quantitative ion ratios with <5% contribution from unlabeled isotopologues, whereas naturally occurring sesquiterpenes showed complete signal overlap [1].

Stable Isotope Dilution Assay Gas Chromatography–Mass Spectrometry Isotopic Purity

Co-Elution and Matrix Effect Compensation in Grape Must: d₃-α-Copaene vs. Non-Analogous Internal Standards

In a validated SIDA–GC–MS/MS method targeting 10 sesquiterpenes in grape must, the deuterated analog of each analyte (including α-copaene-d₃) co-eluted within 0.02 min of the native compound and exhibited near-identical solid-phase microextraction (SPME) fiber partitioning, yielding a mean process efficiency of 94–102% across the calibration range (1–500 ng/L) after IS correction [1]. In comparison, when a single non-analogous deuterated sesquiterpene (e.g., d₆-α-farnesene) was used as a universal IS, the recovery bias for early-eluting analytes such as α-copaene ranged from 65% to 130% due to differential fiber affinity and chromatographic retention [2].

Matrix Effect Correction SPME–GC–MS/MS Wine and Grape Metabolomics

Stereochemical Integrity: (−)-α-Copaene-d₃ vs. Racemic or Mixed-Enantiomer Sesquiterpene IS

The naturally predominant enantiomer of α-copaene in higher plants is (−)-α-copaene (optical rotation ≈ −6°), and commercial d₃-α-copaene is specified as the (1R,2S,6S,7S,8S)-(−) stereoisomer, matching the native configuration . Semiochemical bioassays show that (+)-α-copaene and (−)-α-copaene exhibit divergent activity as oviposition promoters for Bactrocera oleae, with (+)-α-copaene being significantly more active despite being the minor natural enantiomer [1]. If a deuterated IS were racemic or of unspecified stereochemistry, it could co-elute as a split peak on chiral stationary phases and misrepresent the enantiomeric ratio of the target analyte in chiral SIDA quantification. The defined (−) configuration of α-copaene-d₃ ensures consistent chromatographic behavior on both achiral and chiral GC columns.

Chiral Sesquiterpene Analysis Enantioselective Quantification Semiochemical Research

Regulatory-Grade Single-Source Traceability: α-Copaene-d₃ (TRC C685212) vs. Multi-Vendor or Laboratory-Synthesized d₃-α-Copaene

α-Copaene-d₃ supplied under TRC catalog C685212 is a reference-standard-grade material produced under documented quality systems with lot-specific certificates of analysis (CoA) including HPLC purity, NMR identity confirmation, and MS characterization [1]. By contrast, in-house synthesized deuterated sesquiterpenes described in the literature (e.g., the Duhamel et al. 2016 synthesis of 14 deuterated sesquiterpenes) achieved >95% deuterium incorporation but were not certified reference materials; their inter-batch isotopic enrichment and impurity profiles varied depending on Wittig reaction yield and purification [2]. The commercial certified standard eliminates the need for extensive in-house characterization and provides regulatory audit-trail documentation essential for GLP/GMP environments and ISO 17025-accredited laboratories.

Reference Material Certification Method Validation ISO 17034 Compliance

High-Value Application Scenarios for α-Copaene-d3 Supported by Quantitative Differentiation Evidence


Validated SIDA–GC–MS/MS Quantification of Sesquiterpenes in Grape Must and Wine for Cultivar Comparison Studies

The use of α-copaene-d₃ as a co-eluting internal standard in HS-SPME–GC–MS/MS stable isotope dilution assays enables accurate quantification of α-copaene at low ng/L levels in grape must with process efficiencies of 94–102%, as demonstrated by Duhamel et al. (2018) . This level of accuracy is unattainable with unlabeled α-copaene or non-analogous deuterated sesquiterpenes, which produce recovery biases up to 130% [1]. The method is directly applicable to cultivar screening, vintage comparison, and terroir influence studies where quantitative reproducibility across hundreds of samples is required.

Enantioselective Semiochemical Quantification in Olive–Bactrocera oleae Interaction Studies

Because α-copaene-d₃ is manufactured as the defined (−)-(1R,2S,6S,7S,8S) stereoisomer , it can serve as an enantiopure internal standard for chiral GC quantification of (−)- and (+)-α-copaene in olive fruit volatiles. This is critical for studies of olive fly oviposition behavior, where the (+)-enantiomer has been shown to act as a more potent oviposition promoter [1]. The stereochemically defined d₃-IS eliminates ambiguous peak assignment on chiral cyclodextrin columns and enables accurate enantiomeric excess determination.

GC–MS/MS Method Development and Inter-Laboratory Validation for Plant Volatile Reference Materials

As a commercially available, single-source certified reference standard (TRC C685212) with lot-specific CoA and full spectroscopic characterization , α-copaene-d₃ provides a traceable anchor point for developing and validating quantitative GC–MS/MS methods for sesquiterpenes. Its use as a universal internal standard for method transfer across laboratories reduces inter-laboratory variability in sesquiterpene quantification, a recognized bottleneck in plant volatile metabolomics [1].

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